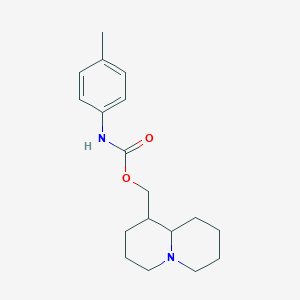
2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide
Vue d'ensemble
Description
2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide, also known as TTMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TTMN is a member of the nicotinamide family and has been found to exhibit promising properties in biological and medicinal research.
Applications De Recherche Scientifique
2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide has been extensively studied for its potential applications in various fields of research. In biological research, 2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been reported to possess antifungal and antibacterial properties. In medicinal research, 2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
Mécanisme D'action
The mechanism of action of 2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide is not fully understood. However, it has been suggested that 2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth and proliferation of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that 2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide inhibits the activity of various enzymes, including phosphodiesterase and acetylcholinesterase. It has also been reported to modulate the expression of various genes involved in cell growth and proliferation. In vivo studies have shown that 2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide exhibits low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits significant biological activity at low concentrations. However, 2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide also has some limitations. It is relatively unstable in aqueous solutions and has a short half-life. It also exhibits poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide. One area of interest is the development of 2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide analogs with improved stability and solubility. Another area of research is the investigation of the mechanism of action of 2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide and its potential use in combination with other anticancer agents. Further studies are also needed to evaluate the safety and efficacy of 2,4,5,6-tetrachloro-N-(2-methylphenyl)nicotinamide in animal models and clinical trials.
Propriétés
IUPAC Name |
2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O/c1-6-4-2-3-5-7(6)18-13(20)8-9(14)10(15)12(17)19-11(8)16/h2-5H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJRDHPJCBFVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxy-3-(2-hydroxyethyl)-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B4294276.png)
![3-methyl-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4294284.png)
![12-(2,3-dichlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4294291.png)
![3-methyl-12-(3-methyl-2-thienyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4294297.png)
![12-biphenyl-4-yl-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4294305.png)
![13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B4294307.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}-3-pyridin-3-ylbenzo[f]quinoline](/img/structure/B4294315.png)
![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B4294346.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4294354.png)


![3-{4-[chloro(difluoro)methoxy]phenyl}-N-(2-chlorophenyl)-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4294370.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B4294376.png)